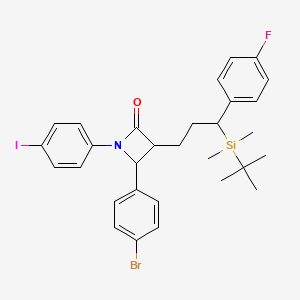![molecular formula C42H28O2 B13125096 10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one CAS No. 31150-80-8](/img/structure/B13125096.png)
10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one is a complex organic compound with the molecular formula C42H28O2 and a molecular weight of 564.671 g/mol . This compound is characterized by its intricate structure, which includes multiple anthracene units, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one typically involves the use of anthracene as a precursor . The synthetic route includes several steps, such as the formation of intermediate compounds through reactions with phenylglyoxal hydrate and other reagents . The reaction conditions often involve the use of solvents like dichloromethane and purification through silica gel chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional ketone or hydroxyl groups, while reduction could produce more saturated derivatives .
Aplicaciones Científicas De Investigación
10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one has several applications in scientific research:
Chemistry: It is used in the study of organic synthesis and reaction mechanisms.
Biology: It can be employed in the development of fluorescent probes for imaging and diagnostic purposes.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials .
Mecanismo De Acción
The mechanism of action of 10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one involves its interaction with molecular targets through π-conjugation and steric hindrance. These interactions can influence the thermal, photophysical, and electroluminescence properties of the compound . The compound’s ability to restrict intramolecular π-conjugation and introduce steric hindrance helps suppress π–π stacking interactions, leading to efficient blue emission in OLED applications .
Comparación Con Compuestos Similares
Similar Compounds
10-(2-Oxo-2-phenylethylidene)-10H-anthracen-9-one: This compound has similar structural features and is used in similar applications.
Sennidin B: Another anthracene derivative with applications in biological research
Uniqueness
10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one is unique due to its multiple anthracene units, which provide enhanced photophysical properties and make it particularly suitable for use in advanced electronic materials like OLEDs .
Propiedades
Número CAS |
31150-80-8 |
|---|---|
Fórmula molecular |
C42H28O2 |
Peso molecular |
564.7 g/mol |
Nombre IUPAC |
10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one |
InChI |
InChI=1S/C42H28O2/c43-41-33-21-9-5-17-29(33)39(30-18-6-10-22-34(30)41)37-25-13-1-2-14-26(25)38(28-16-4-3-15-27(28)37)40-31-19-7-11-23-35(31)42(44)36-24-12-8-20-32(36)40/h1-24,37-40H |
Clave InChI |
GEQZEEGBPGEPCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(C3=CC=CC=C3C(C2=C1)C4C5=CC=CC=C5C(=O)C6=CC=CC=C46)C7C8=CC=CC=C8C(=O)C9=CC=CC=C79 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


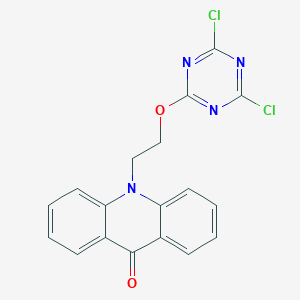


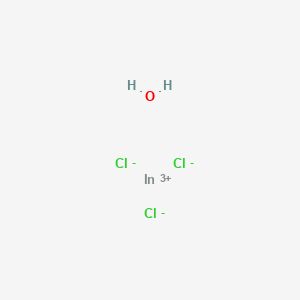
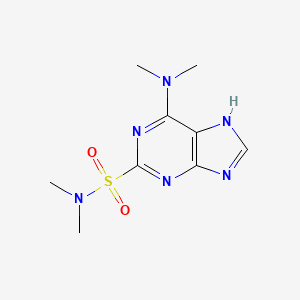


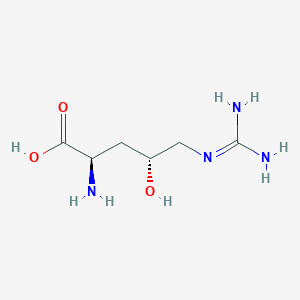
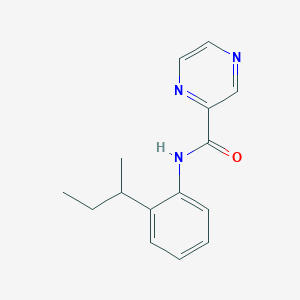
![3'-Methyl-4,6-diphenyl-2H-[1,2'-bipyridin]-2-one](/img/structure/B13125062.png)
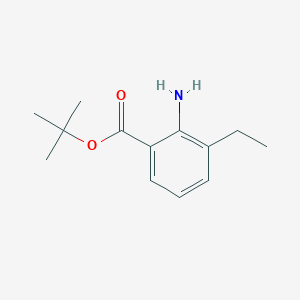
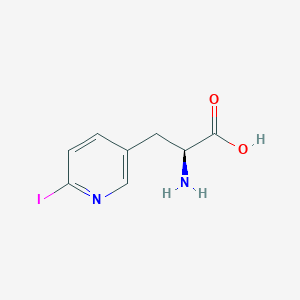
![Benzyl5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13125085.png)
